molecular formula C17H19N5O2 B13022947 6-Methyl-1-(pentan-2-yl)-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

6-Methyl-1-(pentan-2-yl)-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13022947
M. Wt: 325.4 g/mol
InChI Key: DLMZIDKQBQUGOM-UHFFFAOYSA-N
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Description

    6-Methyl-1-(pentan-2-yl)-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: is a mouthful, so let’s break it down. This compound belongs to the class of , which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring.

  • Its chemical structure consists of a pyrimido[5,4-e][1,2,4]triazine core with a methyl group (CH₃) at position 6, a phenyl group (C₆H₅) at position 3, and a pentan-2-yl group (C₅H₁₁) attached to one of the nitrogen atoms.
  • The compound’s systematic name is quite a mouthful, but its structure is intriguing due to its fused ring system and substituents.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the reaction of 6-methyluracil (a pyrimidine derivative) with hydrazine hydrate to form the corresponding 6-methyl-1,2,4,5-tetrazine. Subsequent reactions introduce the phenyl and pentan-2-yl groups.

      Reaction Conditions: These reactions typically occur under mild conditions, often using organic solvents and catalysts.

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic chemistry techniques.

  • Chemical Reactions Analysis

      Reactivity: As a 1,3,5-triazine derivative, this compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and the substituents involved.

  • Scientific Research Applications

      Biology: It may serve as a building block for designing bioactive molecules or as a probe in biological studies.

      Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.

      Industry: Its unique structure may find applications in specialty chemicals or materials.

  • Mechanism of Action

    • Unfortunately, detailed information about the specific molecular targets and pathways of this compound’s effects is scarce. Further research is needed to elucidate its mechanism.
  • Comparison with Similar Compounds

      Uniqueness: The fused pyrimido[5,4-e][1,2,4]triazine ring system, combined with the methyl, phenyl, and pentan-2-yl groups, sets this compound apart.

      Similar Compounds: While I don’t have an exhaustive list, other 1,3,5-triazines with different substituents exist.

    Properties

    Molecular Formula

    C17H19N5O2

    Molecular Weight

    325.4 g/mol

    IUPAC Name

    6-methyl-1-pentan-2-yl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

    InChI

    InChI=1S/C17H19N5O2/c1-4-8-11(2)22-15-13(16(23)21(3)17(24)19-15)18-14(20-22)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3

    InChI Key

    DLMZIDKQBQUGOM-UHFFFAOYSA-N

    Canonical SMILES

    CCCC(C)N1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3)C

    Origin of Product

    United States

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